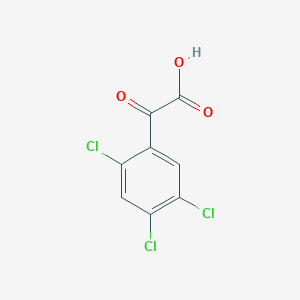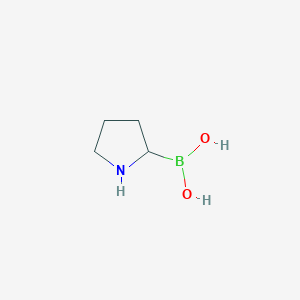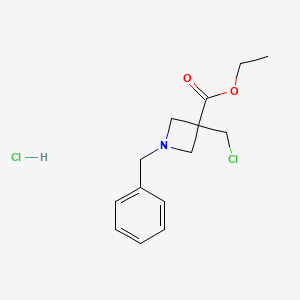
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride is a synthetic compound belonging to the azetidine class of chemicals Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of an amino alcohol with a suitable halogenating agent can lead to the formation of the azetidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions. Benzyl halides are commonly used as the benzylating agents.
Chloromethylation: The chloromethyl group is introduced through chloromethylation reactions, often using formaldehyde and hydrochloric acid.
Esterification: The carboxylate ester group is introduced through esterification reactions involving the corresponding carboxylic acid and an alcohol, typically under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and chloromethyl groups.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Nucleophilic Substitution: Substituted azetidines with various functional groups.
Oxidation: Oxidized derivatives, potentially including carboxylic acids or ketones.
Reduction: Reduced derivatives, such as alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Catalysis: Azetidine derivatives are investigated for their role as catalysts in various organic reactions, including asymmetric synthesis.
Material Science: The unique properties of azetidines make them candidates for the development of novel materials with specific mechanical or chemical properties.
Wirkmechanismus
The mechanism of action of ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The strained azetidine ring can facilitate interactions with biological macromolecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-3-carboxylate Derivatives: Compounds with similar azetidine cores but different substituents.
Beta-Lactams: Four-membered ring compounds with nitrogen, similar to azetidines but with a carbonyl group.
Pyrrolidines: Five-membered nitrogen-containing rings, less strained than azetidines.
Uniqueness
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the benzyl and chloromethyl groups, along with the ester functionality, allows for diverse chemical transformations and interactions.
Eigenschaften
Molekularformel |
C14H19Cl2NO2 |
|---|---|
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18ClNO2.ClH/c1-2-18-13(17)14(9-15)10-16(11-14)8-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H |
InChI-Schlüssel |
APSMVDIBICCJFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


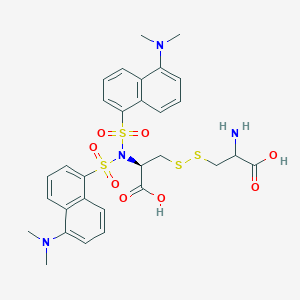
![tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate](/img/structure/B13111236.png)
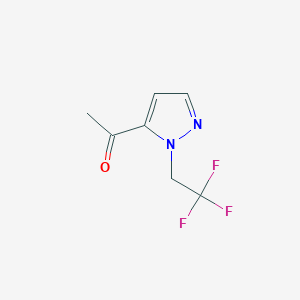


![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
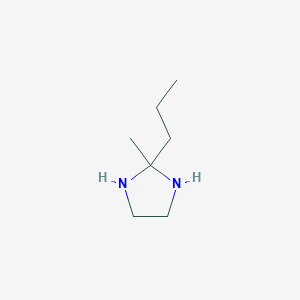
![2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111271.png)
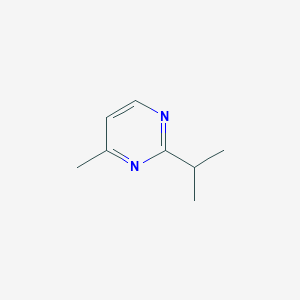
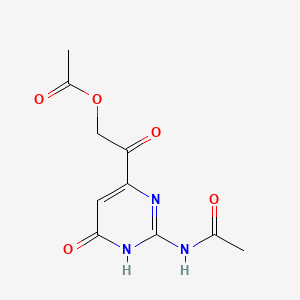
![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)

